![molecular formula C12H14O4 B13564672 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid CAS No. 55776-83-5](/img/structure/B13564672.png)
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a butanoic acid chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is a common motif in many natural products and synthetic compounds, known for its biological activity and chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid typically begins with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the reaction of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol . The resulting intermediate can then be further reacted with various reagents to introduce the butanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antidiabetic agent. It has shown efficacy in inhibiting α-amylase, an enzyme involved in carbohydrate metabolism.
Materials Science: The benzo[d][1,3]dioxole moiety is of interest in the development of new materials with unique optical and electronic properties.
Biological Studies: The compound’s biological activity is studied for its potential anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to the inhibition of α-amylase, which reduces the breakdown of carbohydrates into glucose . In anticancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylbutanoic acid
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring and the presence of a butanoic acid chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
55776-83-5 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-7(2)11(12(13)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7,11H,6H2,1-2H3,(H,13,14) |
Clé InChI |
GENFBQHCLJFKAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


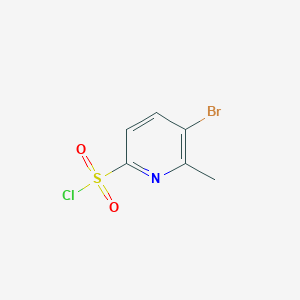
![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)

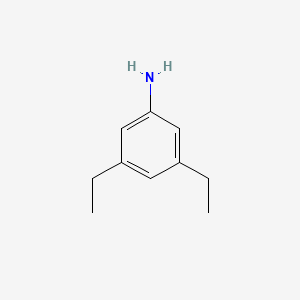
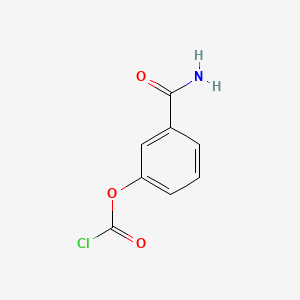
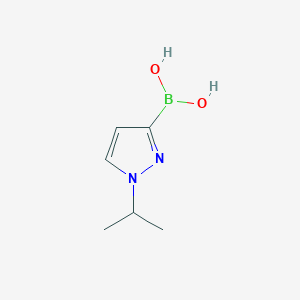


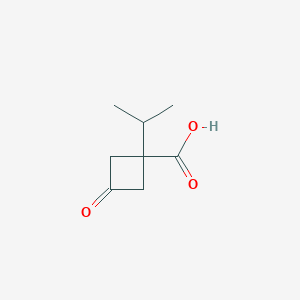
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)


